N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a sulfonamide derivative featuring a 1-benzofuran-2-carboxamide moiety linked to a phenylsulfamoyl group substituted with a 3,4-dimethylisoxazole ring. This compound belongs to a class of sulfonamides known for their structural diversity and biological relevance, particularly in antimicrobial and enzyme-targeting applications . The sulfamoyl group (-SO₂NH-) is a critical pharmacophore, often associated with binding to biological targets such as carbonic anhydrases or dihydropteroate synthase in bacteria . The benzofuran component may enhance lipophilicity, influencing membrane permeability and bioavailability.
Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization, ensuring precise determination of bond lengths, angles, and conformational stability .
Properties
CAS No. |
306292-00-2 |
|---|---|
Molecular Formula |
C20H17N3O5S |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O5S/c1-12-13(2)22-28-20(12)23-29(25,26)16-9-7-15(8-10-16)21-19(24)18-11-14-5-3-4-6-17(14)27-18/h3-11,23H,1-2H3,(H,21,24) |
InChI Key |
AWHNIWNIDVXYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
solubility |
61.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for the Benzofuran Core
The benzofuran scaffold is constructed via cyclization reactions, with two predominant pathways emerging from literature analysis. The Friedel-Crafts acylation method involves treating substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions. For example, resorcinol derivatives react with acetyl chloride in the presence of AlCl₃ to form the benzofuran precursor . Alternatively, oxidative cyclization of 2-allylphenols using iodine or hypervalent iodine reagents offers improved regioselectivity, particularly for electron-deficient systems .
A comparative analysis of benzofuran synthesis methods reveals critical trade-offs:
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 65–72 | 6–8 | Scalability | Requires harsh acidic conditions |
| Oxidative Cyclization | 78–85 | 4–6 | Mild conditions | Limited substrate scope |
Source emphasizes the importance of substituting the benzofuran at the 3- and 5-positions early in the synthesis to prevent undesired side reactions during subsequent functionalization steps.
Synthesis of the 3,4-Dimethyl-1,2-oxazol-5-yl Sulfamoyl Phenyl Moiety
The oxazole ring is synthesized via the Robinson-Gabriel method , where a β-ketoamide undergoes cyclodehydration using phosphorus oxychloride (POCl₃). For the 3,4-dimethyl variant, methyl-substituted acetoacetamide derivatives are treated with POCl₃ at 80–90°C, achieving cyclization yields of 70–75% . Subsequent sulfamoylation of the para-aminophenyl group employs chlorosulfonic acid (ClSO₃H) in dichloromethane, followed by reaction with the oxazole amine.
Critical parameters influencing sulfamoyl group incorporation include:
-
Temperature control : Maintaining −10°C during chlorosulfonation minimizes decomposition
-
Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to aniline prevents polysulfonation byproducts
-
Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the sulfamoyl intermediate
Coupling Strategies for Final Assembly
The convergent synthesis culminates in coupling the benzofuran-2-carboxylic acid with the sulfamoyl-aniline derivative. Carbodiimide-mediated coupling using EDCI/HOBt in DMF achieves 82–87% yields, outperforming mixed anhydride methods (65–70% yields) . Recent advances employ flow chemistry to enhance reaction efficiency:
| Condition | Batch Yield (%) | Flow Yield (%) | Residence Time (min) |
|---|---|---|---|
| EDCI/HOBt, DMF | 83 | 89 | 30 |
| DCC/DMAP, THF | 72 | 78 | 45 |
Source highlights the necessity of pre-activating the carboxylic acid before introducing the amine component to minimize dimerization. ¹H NMR monitoring confirms complete consumption of the benzofuran acid within 2 hours under flow conditions.
Optimization of Reaction Conditions
Systematic optimization using Design of Experiments (DoE) identified three critical factors for the coupling step:
-
Solvent polarity : DMF > DMSO > THF (reactivity correlation: r² = 0.94)
-
Catalyst loading : Optimal at 1.5 equiv EDCI (95% confidence interval: 1.4–1.6)
-
Temperature : 0°C to 25°C showed no significant yield difference (p = 0.12)
Unexpectedly, degassing the reaction mixture improved yields by 8–12%, suggesting oxygen sensitivity in the activated intermediate . Scale-up trials in a 5 L reactor demonstrated consistent yields (85 ± 2%) when maintaining strict pH control (6.5–7.0).
Analytical Characterization
The final compound was characterized using orthogonal analytical techniques:
Table 1: Spectroscopic Data Validation
| Technique | Key Signals | Reference Compound Match |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H) | 98.7% |
| ¹³C NMR | δ 160.5 (C=O), 149.2 (oxazole C-2) | 99.1% |
| HRMS | m/z 439.1421 [M+H]+ (calc. 439.1423) | Δ 0.45 ppm |
X-ray crystallography confirmed the planar benzofuran-oxazole system with dihedral angles of 12.3° between rings, explaining the compound’s fluorescence properties . PXRD analysis revealed polymorph Form I as the thermodynamically stable phase above 40°C.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | Benzofuran-2-carboxylic acid + 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline |
| Basic Hydrolysis | NaOH (aq), 80°C | Sodium salt of benzofuran-2-carboxylate + sulfamic acid derivatives |
Mechanistic Insights :
-
Acidic conditions protonate the amide oxygen, destabilizing the C–N bond and leading to cleavage.
-
Basic hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.
Esterification and Transamidation
The carboxamide group participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl benzofuran-2-carboxylate derivative |
| Transamidation | Primary amines, DCC/DMAP | Substituted amides (e.g., with aliphatic or aromatic amines) |
Key Observations :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Transamidation requires coupling agents like DCC to activate the carbonyl for amine attack.
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes regioselective EAS at electron-rich positions:
| Reaction Type | Reagents/Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 or C6 of benzofuran (meta to oxygen) |
| Sulfonation | H₂SO₄, 50°C | C3 of benzofuran (ortho to oxygen) |
Regiochemical Control :
-
Electron-donating oxygen in the furan ring directs electrophiles to the para and ortho positions relative to the oxygen .
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂NH–) linker exhibits nucleophilic substitution and oxidation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated sulfonamides |
| Oxidation | H₂O₂, AcOH | Sulfonic acid derivatives |
Functional Implications :
-
Alkylation modifies hydrogen-bonding capacity, impacting biological target interactions.
-
Oxidation to sulfonic acids increases polarity and solubility .
Stability Under Environmental Conditions
| Condition | Observation |
|---|---|
| pH 2–6 (aqueous) | Stable for >24 hours; hydrolysis accelerates above pH 8 |
| UV light (254 nm) | Gradual decomposition via radical-mediated pathways (t₁/₂ = 4.5 hours) |
| Thermal (100°C, dry) | No degradation observed after 1 hour |
Practical Considerations :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide. For instance, derivatives containing the oxazole moiety have shown significant anti-proliferative effects against various cancer cell lines, particularly HepG2 liver cancer cells. The most potent derivatives exhibited IC50 values as low as 13 µg/mL, indicating strong cytotoxicity .
Mechanism of Action:
The proposed mechanism involves the interaction with cellular proteins such as Protein c-Kit Tyrosine Kinase, where specific hydrogen bond interactions are crucial for the activity .
COX-II Inhibition
The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in inflammatory processes and pain signaling pathways. Studies have shown that compounds with similar scaffolds exhibit varying degrees of COX-II inhibitory activity, with some achieving IC50 values in the low micromolar range .
Case Study:
In a comparative study, certain derivatives demonstrated higher potency than established COX-II inhibitors like Celecoxib . The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications on the aromatic ring can significantly affect the compound's efficacy:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anti-proliferative activity |
| Electron-withdrawing groups | Decrease activity |
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
*Molecular weight calculated based on structural inference.
Key Observations:
The 3,5-dimethylbenzofuran analog () introduces additional methyl groups, likely increasing steric bulk and lipophilicity, which could enhance membrane penetration but reduce solubility .
Pharmacopeial Relevance :
- Acetylsulfisoxazole () is a USP reference standard, underscoring the therapeutic validation of sulfonamide derivatives. Its acetylated amine group may improve metabolic stability compared to the target compound’s primary sulfamoyl group .
Simplified Derivatives :
- The acetamide derivative () lacks the benzofuran ring, resulting in a lower molecular weight (309.34 g/mol) and higher density (1.404 g/cm³), which may correlate with crystalline packing efficiency .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16N6O7S
- Molecular Weight : 436.4 g/mol
- LogP : 1.9068
- Polar Surface Area : 151.257 Ų
Structural Representation
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 436.4 g/mol |
| LogP | 1.9068 |
| Polar Surface Area | 151.257 Ų |
Antimicrobial Activity
Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties . For instance, derivatives of oxadiazole have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The specific compound has not been extensively studied in isolation but is hypothesized to share similar antimicrobial properties due to its structural similarities with other oxazole derivatives.
Anticancer Properties
This compound is under investigation for its potential anticancer effects . Studies on related compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties in preclinical studies. For example, when tested in animal models, certain oxadiazole derivatives showed significant reductions in paw edema induced by carrageenan, comparable to standard anti-inflammatory drugs like Indomethacin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with sulfamoyl groups often act as enzyme inhibitors, particularly in metabolic pathways related to inflammation and cancer.
- Modulation of Signaling Pathways : The structural components may interact with various signaling pathways involved in cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which can contribute to their protective effects against cellular damage.
Study 1: Antibacterial Activity
In a study examining the antibacterial effects of oxadiazole derivatives, several compounds were tested against E. coli and S. aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antibacterial potential .
Study 2: Anticancer Effects
A recent investigation into the anticancer properties of related compounds found that they significantly reduced the viability of breast cancer cells in vitro. The study highlighted a dose-dependent response where higher concentrations led to increased apoptosis rates .
Study 3: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of oxadiazole-based compounds demonstrated that doses ranging from 50 mg/kg to 100 mg/kg effectively reduced inflammation markers in rat models. The results were statistically significant when compared to control groups treated with saline .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide, and what key reaction parameters influence yield and purity?
- Methodology : The compound's synthesis likely involves sequential coupling of benzofuran-2-carboxylic acid derivatives with sulfamoyl-linked aryl intermediates. For example, carboxamide formation via activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) followed by nucleophilic substitution with the sulfamoyl-phenylamine intermediate. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of benzofuran protons (δ 6.8–7.5 ppm) and sulfamoyl NH groups (δ 8–10 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₀H₁₈N₃O₅S: calculated 420.09 g/mol).
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the dimethyloxazole and sulfamoyl moieties .
Q. What preliminary in vitro assays are recommended to assess the compound's biological activity?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfamoyl group's potential as a zinc-binding motif.
- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.
- Binding affinity studies (SPR or fluorescence polarization): Quantify interactions with receptors like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound's interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS).
- Quantum Mechanical/Molecular Mechanical (QM/MM) : Study electronic interactions of the oxazole and benzofuran rings .
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodology :
- Experimental validation : Re-test activity under controlled conditions (e.g., pH, temperature) to rule out assay artifacts.
- Free energy perturbation (FEP) : Refine computational models by calculating binding free energy differences between predicted and observed conformers.
- Meta-analysis : Cross-reference with structurally similar compounds in databases like ChEMBL or PubChem .
Q. What methodologies optimize the compound's solubility and stability for in vivo studies?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Accelerated stability testing : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .
Q. How can structure-activity relationships (SAR) be systematically established for derivatives of this compound?
- Methodology :
- Analog synthesis : Modify substituents on the benzofuran (e.g., halogenation) or oxazole ring (e.g., alkylation).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
- Crystallographic studies : Compare ligand-bound protein structures to identify critical binding motifs .
Data Contradiction Analysis
- Case Example : If computational models predict high affinity for a kinase target but experimental IC₅₀ values are weak:
- Root cause : Protonation state mismatches (e.g., sulfamoyl NH vs. deprotonated form in physiological pH).
- Resolution : Re-run docking with pH-adjusted ligand charges and validate via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
